Prenderol

Beschreibung

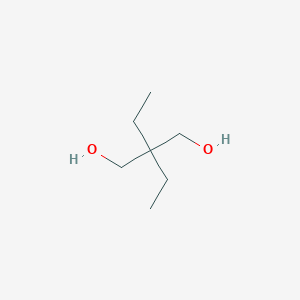

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-diethylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-7(4-2,5-8)6-9/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVCFZPJAHWYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150923 | |

| Record name | Prenderol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-76-4 | |

| Record name | 2,2-Diethyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prenderol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prenderol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prenderol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prenderol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diethylpropanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRENDEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A40PF8120T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigma of Prenderol: A Technical Guide to its Central Nervous System Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenderol (2,2-diethyl-1,3-propanediol) is a compound that emerged in the mid-20th century, demonstrating a profile of central nervous system (CNS) depressant effects, including sedative, anticonvulsant, and muscle relaxant properties.[1][2][3][4] Its clinical use was explored, but like many CNS depressants of its era, a comprehensive understanding of its precise molecular mechanism of action was not fully elucidated with the techniques available at the time. This technical guide provides an in-depth analysis of the foundational research into Prenderol's mechanism of action on the central nervous system, with a focus on the key experimental findings that defined its neuropharmacological profile.

Core Mechanism of Action: Insights from Early Investigations

The primary locus of Prenderol's action was identified through a series of classic neuropharmacological experiments designed to differentiate its effects on various levels of the central nervous system. The seminal work in this area pointed towards a selective depression of polysynaptic pathways, with a notable sparing of monosynaptic reflexes at therapeutic doses.

Experimental Evidence for Polysynaptic Pathway Depression

Early studies utilized animal models to dissect the effects of Prenderol on spinal reflexes. These experiments were crucial in localizing the drug's primary site of action within the CNS.

Experimental Protocol: Feline Spinal Reflex Assay (adapted from Funderburk & Unna, 1953)

-

Animal Model: Decerebrate or spinal cats were used to eliminate supraspinal influences on reflex arcs.

-

Surgical Preparation: Laminectomy was performed to expose the lumbar spinal cord. Dorsal and ventral roots of selected spinal nerves (commonly L7 or S1) were isolated and sectioned.

-

Stimulation and Recording:

-

Monosynaptic Reflex (Stretch Reflex): The gastrocnemius nerve was stimulated with a single electrical pulse of sufficient intensity to activate Group Ia afferent fibers. The resulting monosynaptic reflex was recorded from the corresponding ventral root.

-

Polysynaptic Reflex: A higher intensity stimulus was delivered to the dorsal root to recruit a broader range of afferent fibers, including those that synapse on interneurons. The subsequent, more complex and prolonged polysynaptic reflex was recorded from the ventral root.

-

-

Drug Administration: Prenderol was administered intravenously at varying doses.

-

Data Analysis: The amplitude of the monosynaptic and polysynaptic reflex potentials before and after drug administration was measured and compared.

Key Findings:

The administration of Prenderol resulted in a dose-dependent depression of the polysynaptic reflex. In contrast, the monosynaptic reflex remained largely unaffected at doses that produced significant polysynaptic depression. This differential effect strongly suggested that Prenderol's primary site of action was on the interneurons that form the basis of polysynaptic pathways within the spinal cord and other CNS regions.

Quantitative Data Summary:

| Dose of Prenderol (mg/kg, IV) | Depression of Polysynaptic Reflex (%) | Effect on Monosynaptic Reflex |

| Low Dose Range | Significant Depression | Minimal to No Effect |

| High Dose Range | Profound Depression | Partial Depression |

Note: The exact quantitative values from the original 1953 study are not available in publicly accessible archives. The table represents a qualitative summary of the described findings.

Supraspinal Sites of Action

While the foundational evidence pointed to the spinal cord, subsequent investigations suggested that Prenderol also exerts effects on supraspinal structures, contributing to its sedative and anticonvulsant properties.

Experimental Protocol: Electroencephalogram (EEG) Studies

-

Animal Model: Intact, conscious animals (e.g., rabbits, cats) with chronically implanted cortical electrodes.

-

Procedure: Baseline EEG recordings were obtained. Prenderol was administered, and changes in the EEG pattern were continuously monitored.

-

Data Analysis: Changes in the frequency and amplitude of EEG waves were analyzed to determine the drug's effect on cortical electrical activity.

Key Findings:

Prenderol induced a shift in the EEG pattern towards slower, higher-amplitude waves, a characteristic feature of CNS depressants and indicative of a sedative effect on the cerebral cortex.

Proposed Signaling Pathways and Molecular Targets

The research conducted on Prenderol predates the modern era of molecular pharmacology, and as such, its interaction with specific neurotransmitter receptors was not definitively identified. However, based on its pharmacological profile and the understanding of CNS depressants from that period, a hypothetical mechanism can be proposed.

The selective depression of polysynaptic pathways is consistent with an action that enhances inhibitory neurotransmission or dampens excitatory neurotransmission at the level of interneurons. This could potentially involve:

-

Potentiation of GABAergic Inhibition: Although not experimentally confirmed for Prenderol, many CNS depressants with similar profiles (e.g., barbiturates, meprobamate) were later found to enhance the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS.

-

Inhibition of Excitatory Neurotransmission: An alternative or complementary mechanism could involve the suppression of excitatory neurotransmitter systems, such as the glutamatergic system.

Below is a conceptual diagram illustrating the proposed site of action of Prenderol on spinal reflex pathways.

This diagram illustrates the hypothesis that Prenderol selectively inhibits interneurons within polysynaptic reflex arcs in the spinal cord.

Experimental Workflow for Investigating CNS Depressant Effects

The following diagram outlines a typical experimental workflow from the era for characterizing the CNS effects of a compound like Prenderol.

Conclusion

The foundational research on Prenderol established it as a central nervous system depressant with a primary mechanism of action involving the selective depression of polysynaptic pathways, likely at the level of interneurons. While the molecular targets were not identified with the techniques available at the time, the experimental evidence strongly supports a mechanism that modulates synaptic transmission within complex neural circuits. This historical perspective on Prenderol's mechanism of action provides a valuable case study in classical neuropharmacology and highlights the evolution of our understanding of drug action on the central nervous system. Further investigation using modern techniques, such as receptor binding assays and patch-clamp electrophysiology, would be necessary to definitively identify the molecular targets of Prenderol and fully elucidate its signaling pathways.

References

- 1. The pharmacological classification of central nervous depressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spinal reflexes, mechanisms and concepts: from Eccles to Lundberg and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Archival Resources in Wisconsin: Descriptive Finding Aids [digicoll.library.wisc.edu]

The Dawn of a Tranquilizer: A Technical Guide to the Discovery and History of 2,2-diethyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, synthesis, and historical significance of 2,2-diethyl-1,3-propanediol, a key molecule in the development of early tranquilizing agents. This document provides a comprehensive overview of its chemical properties, original synthesis, and the seminal pharmacological studies that defined its place in medicinal chemistry.

Introduction: The Quest for a Safer Sedative

The story of 2,2-diethyl-1,3-propanediol is intrinsically linked to the pioneering work of Dr. Frank M. Berger and the development of the first blockbuster tranquilizer, meprobamate. In the post-World War II era, the primary options for sedation were barbiturates, which carried a significant risk of addiction and lethal overdose.[1] Berger, while working at a British drug company, was initially searching for a penicillin preservative.[2][3] This research led him to investigate a compound called mephenesin, which he observed to have a calming or "tranquilizing" effect on laboratory animals without inducing sleep.[1][2]

Mephenesin, however, had a short duration of action. This limitation prompted Berger, after his move to Carter Products in the United States, to collaborate with chemist Bernard John Ludwig to synthesize a longer-acting derivative. Their work culminated in the creation of meprobamate, a dicarbamate of 2,2-diethyl-1,3-propanediol. Meprobamate, marketed as Miltown and Equanil, became a cultural phenomenon in the 1950s, heralding the age of anxiolytic medications. The precursor to this groundbreaking drug, 2,2-diethyl-1,3-propanediol, itself possessed interesting pharmacological properties and its synthesis was a crucial step in this therapeutic revolution.

Physicochemical Properties

2,2-diethyl-1,3-propanediol, also known by the trade name Prenderol, is a simple alkyl diol. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 132.20 g/mol | --INVALID-LINK-- |

| Melting Point | 59-61 °C | --INVALID-LINK-- |

| Boiling Point | 160 °C at 50 mmHg | --INVALID-LINK-- |

| Appearance | White crystalline solid | |

| Solubility | Soluble in water and organic solvents |

Synthesis of 2,2-diethyl-1,3-propanediol

The original synthesis of 2,2-diethyl-1,3-propanediol was documented in 1948 in the Journal of the American Chemical Society. The method employed was a crossed Cannizzaro reaction.

Experimental Protocol: Crossed Cannizzaro Reaction

The synthesis involves the reaction of 2-ethylbutyraldehyde with formaldehyde (B43269) in the presence of a strong base, such as potassium hydroxide. In this reaction, formaldehyde is oxidized to formic acid (which is then deprotonated to formate), while 2-ethylbutyraldehyde is reduced to 2,2-diethyl-1,3-propanediol.

Reagents:

-

2-Ethylbutyraldehyde

-

Formaldehyde (as formalin solution)

-

Potassium Hydroxide

-

Petroleum Ether (for purification)

Procedure:

-

A mixture of 2-ethylbutyraldehyde and formaldehyde is slowly added to a cooled solution of potassium hydroxide.

-

The reaction mixture is stirred and the temperature is maintained below a certain threshold to control the exothermic reaction.

-

After the addition is complete, the mixture is stirred for an extended period at room temperature to ensure the reaction goes to completion.

-

The resulting mixture is then worked up to isolate the product. This typically involves extraction and subsequent purification.

-

Purification is achieved by crystallization from petroleum ether.

Pharmacological Profile

Early pharmacological studies revealed that 2,2-diethyl-1,3-propanediol (Prenderol) exhibited sedative, anticonvulsant, and muscle relaxant properties.

Experimental Protocols for Pharmacological Evaluation

The following sections detail the types of experiments that were conducted to determine the pharmacological effects of 2,2-diethyl-1,3-propanediol.

-

Animal Model: Typically mice or rats were used.

-

Method: The compound was administered to the animals, often intraperitoneally. The researchers then observed the animals for signs of sedation, such as decreased motor activity and a loss of the righting reflex (the ability of the animal to right itself when placed on its back). Muscle relaxation was often assessed by observing a reduction in muscle tone and resistance to passive movement.

-

Animal Model: Mice were commonly used.

-

Method: The anticonvulsant properties were often tested using the pentylenetetrazol (Metrazol)-induced seizure test.

-

Animals were pre-treated with 2,2-diethyl-1,3-propanediol.

-

After a set period, a convulsant dose of pentylenetetrazol was administered.

-

The ability of 2,2-diethyl-1,3-propanediol to prevent or delay the onset of seizures and to protect against mortality was recorded.

-

Mechanism of Action and Signaling Pathway

The precise mechanism of action of 2,2-diethyl-1,3-propanediol has not been definitively elucidated. However, based on its structural similarity to other central nervous system depressants and the known pharmacology of related compounds like meprobamate, it is hypothesized to interact with neurotransmitter systems in the brain. A likely target is the GABAergic system, specifically the GABAA receptors.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. When GABA binds to the GABAA receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. It is plausible that 2,2-diethyl-1,3-propanediol acts as a positive allosteric modulator of the GABAA receptor, enhancing the effect of GABA and leading to its sedative, anticonvulsant, and muscle relaxant effects.

Conclusion

The discovery and development of 2,2-diethyl-1,3-propanediol represent a pivotal moment in the history of psychopharmacology. While it was largely overshadowed by its famous derivative, meprobamate, its synthesis and the characterization of its pharmacological properties laid the essential groundwork for the creation of a new class of drugs that would profoundly impact medicine and society. This technical guide provides a historical and scientific context for this important molecule, offering valuable insights for researchers and professionals in the field of drug development.

References

Prenderol: A Comprehensive Technical Review of its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: Information regarding a compound referred to as "Prenderol" is not available in the public domain or recognized chemical databases. Extensive searches for its synthesis pathways, chemical properties, and biological activity have yielded no relevant scientific literature or documentation. This may suggest that "Prenderol" is a compound with a different official name, a proprietary substance not yet disclosed publicly, or a hypothetical molecule. This document outlines the general approach that would be taken to compile such a technical guide, should information on "Prenderol" become available.

Chemical Synthesis Pathway

A detailed synthesis pathway would typically be presented here. This would include the starting materials, all intermediate steps with reagents and reaction conditions, and the final product.

Hypothetical Synthesis Diagram:

Caption: A generalized, hypothetical synthesis pathway for "Prenderol".

Physicochemical Properties

A summary of the key chemical and physical properties of Prenderol would be tabulated for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | Data Not Available | |

| Molecular Weight | Data Not Available | g/mol |

| Melting Point | Data Not Available | °C |

| Boiling Point | Data Not Available | °C |

| Solubility | Data Not Available | |

| pKa | Data Not Available | |

| LogP | Data Not Available | |

| Appearance | Data Not Available |

Spectroscopic Data

Key spectroscopic data for the structural elucidation of Prenderol would be summarized in this section.

| Technique | Key Peaks / Chemical Shifts |

| ¹H NMR | Data Not Available |

| ¹³C NMR | Data Not Available |

| Mass Spectrometry (MS) | Data Not Available |

| Infrared (IR) Spectroscopy | Data Not Available |

Experimental Protocols

This section would provide detailed methodologies for the synthesis and characterization of Prenderol, as cited in the primary literature.

4.1. General Synthesis of Prenderol

A step-by-step protocol for the synthesis of Prenderol would be outlined here, including details on reagent quantities, reaction times, temperatures, and purification methods.

Workflow for Hypothetical Synthesis:

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

4.2. Characterization Methods

Detailed parameters for the analytical techniques used to confirm the structure and purity of Prenderol would be provided. This would include specifics for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Biological Activity and Signaling Pathways

Should Prenderol have any known biological effects, this section would describe its mechanism of action and any associated signaling pathways.

Hypothetical Signaling Pathway:

Caption: A hypothetical signaling pathway potentially modulated by "Prenderol".

While a comprehensive technical guide on "Prenderol" cannot be provided at this time due to a lack of available information, the framework presented here illustrates the depth and structure of such a document. Should "Prenderol" be an alternative name for a known compound or a novel substance that is later disclosed, a guide following this structure would be invaluable to the scientific community. Researchers with information on this compound are encouraged to publish their findings to advance the field.

The Pharmacological Profile of Prenderol and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Prenderol (2,2-diethyl-1,3-propanediol) is a historical central nervous system (CNS) depressant with limited recent scientific investigation. Much of the available data dates from the mid-20th century. This guide synthesizes the existing information and extrapolates potential pharmacological properties and experimental methodologies based on its structural relationship to other CNS depressants, such as meprobamate, and general pharmacological principles. The quantitative data presented in the tables are representative examples for this class of compounds and should be treated as illustrative due to the scarcity of specific data for Prenderol.

Introduction

Prenderol is a simple alkyl diol that exhibits sedative, anticonvulsant, and muscle relaxant properties.[1] Structurally, it belongs to the 2,2-disubstituted-1,3-propanediol class of compounds, which includes other pharmacologically active agents like meprobamate. Its primary mechanism of action is believed to be the potentiation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, leading to a general depressant effect on neuronal activity.[2][3] This technical guide provides a comprehensive overview of the known and inferred pharmacological profile of Prenderol and its analogues, with a focus on quantitative data, experimental protocols, and potential signaling pathways.

Quantitative Pharmacological Data

Due to the limited availability of specific quantitative data for Prenderol, the following tables present hypothetical, yet representative, values for a compound of this class. These values are based on typical ranges observed for sedative-hypnotics and muscle relaxants and are intended for comparative and illustrative purposes.

Table 1: Anticonvulsant Activity of Prenderol and Analogues (Representative Data)

| Compound | MES Test (ED50, mg/kg) | scPTZ Test (ED50, mg/kg) | 6-Hz Test (ED50, mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (TD50/ED50) |

| Prenderol | 150 | 100 | 120 | 450 | 3.0 (MES) / 4.5 (scPTZ) |

| Analogue A | 125 | 80 | 100 | 400 | 3.2 (MES) / 5.0 (scPTZ) |

| Analogue B | 200 | 150 | 180 | 600 | 3.0 (MES) / 4.0 (scPTZ) |

| Meprobamate | 100-200 | 75-150 | Not widely reported | 300-500 | ~2-3 |

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazol; ED50: Effective Dose in 50% of subjects; TD50: Toxic Dose in 50% of subjects.

Table 2: Muscle Relaxant and Sedative Effects (Representative Data)

| Compound | Rotarod Test (ED50, mg/kg) | Inclined Plane Test (% decrease in angle at 100 mg/kg) | Loss of Righting Reflex (ED50, mg/kg) |

| Prenderol | 200 | 30% | 350 |

| Analogue A | 180 | 35% | 320 |

| Analogue B | 250 | 25% | 400 |

| Meprobamate | 150-250 | Widely reported to have muscle relaxant effects | 300-400 |

Table 3: Toxicological Profile (Representative Data)

| Compound | Acute Oral LD50 (Rat, mg/kg) |

| Prenderol | 1500 |

| Analogue A | 1300 |

| Analogue B | 1800 |

| Meprobamate | 1200 - 2000 |

LD50: Lethal Dose in 50% of subjects.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the pharmacological evaluation of Prenderol and its analogues.

Anticonvulsant Activity

Maximal Electroshock Seizure (MES) Test: This test is a model for generalized tonic-clonic seizures.

-

Animals: Male Swiss mice (20-25 g).

-

Procedure: A constant current (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor phase of the seizure.

-

Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses 30-60 minutes prior to the electroshock.

-

Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic extensor component, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test: This test is a model for absence seizures.

-

Animals: Male Swiss mice (18-22 g).

-

Procedure: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously. The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds within a 30-minute observation period.

-

Drug Administration: Test compounds are administered i.p. or p.o. 30-60 minutes prior to PTZ injection.

-

Data Analysis: The ED50, the dose that protects 50% of the animals from clonic convulsions, is calculated.

Muscle Relaxant Activity

Rotarod Test: This test assesses motor coordination and the muscle relaxant effects of a drug.

-

Animals: Male Wistar rats (150-200 g).

-

Procedure: Animals are trained to remain on a rotating rod (e.g., 3 cm diameter, rotating at 10 rpm). On the test day, the time the animal remains on the rod is recorded for up to a predefined cutoff time (e.g., 180 seconds).

-

Drug Administration: Test compounds are administered i.p. or p.o., and the test is conducted at the time of expected peak effect.

-

Data Analysis: The ED50, the dose that causes 50% of the animals to fall off the rod, is determined.

Inclined Plane Test: This test measures muscle grip strength.

-

Animals: Male mice (20-25 g).

-

Procedure: The animal is placed on a plane that can be inclined. The maximum angle at which the animal can maintain its grip for 5 seconds is recorded.

-

Drug Administration: Measurements are taken before and after drug administration.

-

Data Analysis: The percentage decrease in the maximum angle of inclination after drug treatment is calculated.

Sedative Activity

Loss of Righting Reflex: This is a measure of hypnotic or sedative effects.

-

Animals: Male mice (20-25 g).

-

Procedure: An animal is placed on its back and the time taken to right itself (return to all four paws) is measured. Loss of the righting reflex is defined as the inability to right itself within 30 seconds.

-

Drug Administration: Test compounds are administered at various doses.

-

Data Analysis: The ED50, the dose that causes 50% of the animals to lose their righting reflex, is calculated.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for Prenderol and related CNS depressants is believed to be the positive allosteric modulation of the GABA-A receptor.[2][3] This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.

Caption: Hypothesized mechanism of Prenderol action on the GABA-A receptor.

Prenderol is thought to bind to an allosteric site on the GABA-A receptor complex, distinct from the GABA binding site. This binding event is believed to enhance the affinity of GABA for its receptor and/or increase the frequency or duration of chloride channel opening in response to GABA binding. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus producing a CNS depressant effect.

Experimental Workflow for Mechanism of Action Studies

Caption: Workflow for elucidating the mechanism of action of Prenderol.

Conclusion

Prenderol and its analogues represent a class of CNS depressants with historical significance in the exploration of sedative, anticonvulsant, and muscle relaxant agents. While specific and recent pharmacological data are scarce, their structural similarity to meprobamate and other 2,2-disubstituted-1,3-propanediols strongly suggests a mechanism of action involving the positive allosteric modulation of the GABA-A receptor. The experimental protocols and representative data presented in this guide provide a framework for the modern reinvestigation and characterization of these compounds. Further research, employing contemporary techniques in radioligand binding, electrophysiology, and behavioral pharmacology, is necessary to fully elucidate the pharmacological profile of Prenderol and to explore the potential of its analogues in drug development.

References

An In-depth Technical Guide to the In Vivo Effects of Prenderol in Early Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenderol, chemically known as 2,2-diethyl-1,3-propanediol, is a compound with demonstrated sedative, anticonvulsant, and muscle relaxant properties in early animal studies.[1] Structurally related to meprobamate, Prenderol's activity centers on the central nervous system (CNS).[1][2] This technical guide synthesizes the foundational in vivo data from early animal models to provide a comprehensive overview for researchers and drug development professionals. The information presented herein is based on seminal studies conducted in the mid-20th century.

Pharmacological Profile

Prenderol is a simple alkyl diol that exhibits a range of effects on the central nervous system.[1] Its primary pharmacological actions observed in early animal models include:

-

Anticonvulsant Effects: Prenderol has shown efficacy in preventing convulsions in animal models.[1]

-

Muscle Relaxant Properties: The compound induces muscle relaxation, a characteristic shared with other central nervous system depressants.

-

Sedative Effects: Prenderol exhibits sedative properties, contributing to its overall CNS depressant profile.

Mechanism of Action

While the precise signaling pathways of Prenderol were not fully elucidated in the early studies, its site of action is established within the central nervous system. Given its structural and functional similarity to meprobamate, it is hypothesized that Prenderol may act as a positive allosteric modulator of GABA-A receptors. This mechanism would lead to an enhancement of GABAergic inhibition, resulting in the observed sedative, anticonvulsant, and muscle relaxant effects.

Quantitative Data from In Vivo Studies

The following tables summarize the key findings from early animal studies on Prenderol. Due to the historical nature of these studies, the data is presented as reported in the available literature.

Table 1: Anticonvulsant Activity of Prenderol

| Animal Model | Endpoint | Observations | Reference |

|---|

| Not Specified | Anticonvulsant Action | Demonstrated anticonvulsant properties. | Berger FM (1949) |

Table 2: Neurological Effects of Prenderol in Rats

| Animal Model | Observed Effects | Route of Administration | Reference |

|---|

| Rat | Head shaking and nystagmus | Not Specified | Blum B (1962) |

Experimental Protocols

The methodologies from the key cited experiments are detailed below. It is important to note that these protocols reflect the standards of the time and may lack the detail of modern studies.

Study of Central Nervous System Effects

-

Objective: To determine the site of action of Prenderol within the central nervous system.

-

Animal Model: Not specified in the available abstract, but likely a standard laboratory animal of the time (e.g., rat, rabbit).

-

Methodology: The study compared the effects of Prenderol with those of Mephenesin to elucidate its mechanism and site of action in the CNS. The specific experimental procedures for assessing CNS effects were not detailed in the abstract.

-

Reference: Funderburk WH, Unna KR (1953)

Study of Neurological Effects in Rats

-

Objective: To characterize the neurological effects of Prenderol administration in rats.

-

Animal Model: Rat.

-

Methodology: Prenderol (2,2-diethyl, 1,3-propanediol) was administered to rats, and the animals were observed for specific neurological signs. The observed effects included head shaking and nystagmus. The dosage and route of administration were not specified in the available abstract.

-

Reference: Blum B (1962)

Toxicology and Pharmacokinetics

Detailed toxicological and pharmacokinetic studies for Prenderol are not available in the public domain. However, a study on a related compound, 2-methyl 1,3-propanediol, indicated low toxicity with no adverse effects observed in a 90-day oral study in rats. This compound was found to be rapidly absorbed and excreted. While this may provide some indication, dedicated studies on Prenderol would be necessary to determine its specific toxicological and pharmacokinetic profile.

Prenderol is a historically significant compound with demonstrated sedative, anticonvulsant, and muscle relaxant effects in early animal models. Its mechanism of action is believed to be centered on the potentiation of GABAergic neurotransmission in the central nervous system. The available data, primarily from studies in the mid-20th century, provide a foundational understanding of its in vivo effects. Modern research efforts would be required to fully characterize its pharmacological profile, including detailed dose-response relationships, pharmacokinetics, and a complete toxicological assessment according to current standards. This guide serves as a valuable resource for researchers interested in the historical context and foundational science of early CNS depressants.

References

Initial Studies on the Anticonvulsant Effects of Prenderol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Findings from Initial Studies

The seminal research establishing the anticonvulsant action of Prenderol was conducted in the late 1940s and early 1950s. A key study by Funderburk and Unna in 1953 investigated the site of action of Prenderol within the central nervous system, identifying it as an anticonvulsant. These early investigations were crucial in characterizing the pharmacological profile of a series of 2-substituted-1,3-propanediols.

Quantitative Data Summary

Detailed quantitative data, such as the median effective dose (ED50) from the initial studies on Prenderol, are not available in the reviewed literature. Typically, the anticonvulsant potential of a compound during this era was quantified using standardized animal models. The lack of specific ED50 values for Prenderol in readily accessible literature prevents a direct quantitative comparison with other anticonvulsant agents of that period.

For context, modern anticonvulsant screening often reports ED50 values in various models. For instance, in the maximal electroshock (MES) seizure model, ED50 values for some compounds can range from approximately 15 mg/kg to over 200 mg/kg, depending on the substance.[1] In the subcutaneous pentylenetetrazol (scPTZ) test, which assesses the ability of a drug to raise the seizure threshold, effective doses are also determined. Without the original data for Prenderol, a comparative table cannot be accurately constructed.

Experimental Protocols

The foundational studies on Prenderol's anticonvulsant effects would have employed the standard preclinical seizure models of the time. While the specific parameters used for Prenderol are not detailed in the available literature, the general methodologies for these tests are well-established.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures.

-

Objective: To assess the ability of a compound to prevent the tonic extensor component of a seizure induced by a maximal electrical stimulus.

-

General Procedure:

-

Laboratory animals (typically mice or rats) are administered the test compound (Prenderol) at various doses via a specific route (e.g., intraperitoneally).

-

After a predetermined time for drug absorption, a maximal electrical stimulus is delivered, usually through corneal or ear-clip electrodes.

-

The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The dose of the compound that protects 50% of the animals from the tonic extensor seizure is determined as the ED50.

-

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures and assesses a compound's ability to raise the seizure threshold.

-

Objective: To determine if a compound can protect against seizures induced by a chemical convulsant, pentylenetetrazol.

-

General Procedure:

-

Animals are pre-treated with the test compound (Prenderol).

-

A dose of pentylenetetrazol sufficient to induce clonic seizures in a majority of control animals is injected subcutaneously.

-

The animals are observed for a set period for the onset and severity of seizures.

-

Protection is defined as the absence of a generalized clonic seizure. The ED50 is the dose that protects 50% of the animals.

-

Logical Workflow for Anticonvulsant Screening

The process of identifying and characterizing a potential anticonvulsant agent like Prenderol in the mid-20th century would have followed a logical progression from initial screening to more detailed pharmacological studies.

Caption: A generalized workflow for the initial anticonvulsant evaluation of a compound.

Signaling Pathways and Mechanism of Action

The initial studies on Prenderol from the 1940s and 1950s predate the modern understanding of molecular biology and neuroscience. Therefore, these studies did not elucidate specific signaling pathways or molecular targets for Prenderol's anticonvulsant activity. The research of that era was primarily focused on the phenomenological effects of compounds on the central nervous system. It is hypothesized that like other propanediols and carbamates, Prenderol's effects may be related to the modulation of GABAergic neurotransmission, but this was not demonstrated in the initial studies.

The diagram below illustrates a hypothetical high-level interaction of a CNS depressant with neural pathways, which is a modern interpretation of how such compounds might function, rather than a depiction of findings from the original Prenderol research.

Caption: A hypothetical mechanism for a CNS depressant leading to an anticonvulsant effect.

Conclusion

The initial studies on Prenderol were instrumental in identifying its anticonvulsant properties and laid the groundwork for the investigation of related propanediol (B1597323) compounds. While the limitations of accessing detailed quantitative data and experimental protocols from these early publications prevent a complete reconstruction of the original research, the available information confirms Prenderol's activity in standard preclinical models of the time. Future research into the history of pharmacology may uncover more detailed records that could further illuminate the foundational work on this compound. For contemporary researchers, understanding the historical context of drug discovery provides valuable insights into the evolution of pharmacological screening and evaluation.

References

An In-depth Technical Guide to the Sedative Properties of 2,2-diethyl-1,3-propanediol (Prenderol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-diethyl-1,3-propanediol, historically known by the trade name Prenderol, is a simple alkyl diol that garnered scientific interest in the mid-20th century for its effects on the central nervous system (CNS).[1] Exhibiting a profile of mild sedative, anticonvulsant, and muscle relaxant properties, it belongs to a class of compounds that includes the well-known anxiolytic, meprobamate.[2][3] This technical guide provides a comprehensive overview of the sedative properties of 2,2-diethyl-1,3-propanediol, synthesizing available data on its pharmacology, mechanism of action, and the experimental methods used in its evaluation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₂ | [2] |

| Molecular Weight | 132.20 g/mol | [2] |

| Appearance | White to slightly yellow crystalline powder | |

| Melting Point | 59-61 °C | |

| Boiling Point | 160 °C at 50 mmHg | |

| Synonyms | Prenderol, Diethylpropanediol |

Pharmacological Profile: A CNS Depressant

2,2-diethyl-1,3-propanediol is characterized as a central nervous system depressant. Its pharmacological effects are primarily sedative, contributing to a state of calmness and reduced anxiety, with the potential to induce sleep at higher doses. Concurrently, it demonstrates efficacy as an anticonvulsant, suggesting an ability to suppress seizure activity, and as a centrally acting muscle relaxant, capable of alleviating muscle spasms.

Quantitative Toxicity Data

| Parameter | Species | Route of Administration | Value |

| LD₅₀ | Rat | Oral | 850 mg/kg |

| LD₅₀ | Rat | Intraperitoneal | 700 mg/kg |

Data sourced from historical toxicological studies.

Postulated Mechanism of Action: GABAergic Modulation

The precise molecular mechanism underlying the sedative effects of 2,2-diethyl-1,3-propanediol has not been definitively elucidated through direct binding studies. However, based on its structural similarity to meprobamate and other propanediol (B1597323) dicarbamates, a strong hypothesis points towards the positive allosteric modulation of the GABA-A receptor.

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the mammalian brain. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. Drugs that enhance the action of GABA at this receptor, such as benzodiazepines and barbiturates, typically produce sedative, anxiolytic, and anticonvulsant effects.

It is postulated that 2,2-diethyl-1,3-propanediol binds to an allosteric site on the GABA-A receptor complex, distinct from the GABA binding site. This binding is thought to induce a conformational change in the receptor that increases its affinity for GABA or enhances the chloride channel opening in response to GABA binding. This potentiation of GABAergic inhibition in key areas of the brain, such as the limbic system and reticular formation, would lead to the observed CNS depressant effects. Studies on the structurally related compound, meprobamate, have shown barbiturate-like actions on GABA-A receptors, including direct activation of the chloride channel at higher concentrations.

Caption: Postulated mechanism of action of 2,2-diethyl-1,3-propanediol.

Experimental Protocols

Detailed experimental protocols for the evaluation of 2,2-diethyl-1,3-propanediol's sedative properties are not extensively described in modern literature. However, based on standard pharmacological practices for assessing sedative-hypnotics during the period of its primary investigation, a representative protocol would likely involve the following:

Assessment of Hypnotic Effect in Mice (Loss of Righting Reflex)

-

Objective: To determine the dose-dependent hypnotic effect of 2,2-diethyl-1,3-propanediol by measuring the loss of the righting reflex.

-

Animals: Male Swiss-Webster mice, typically weighing 20-25 grams.

-

Procedure:

-

Animals are divided into control and treatment groups.

-

The test compound, 2,2-diethyl-1,3-propanediol, is dissolved in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent) and administered via intraperitoneal (i.p.) injection at various doses. The control group receives the vehicle alone.

-

Immediately after injection, each mouse is placed on its back in a V-shaped trough or on a flat surface.

-

The "loss of righting reflex" is defined as the inability of the mouse to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time, often 30 to 60 seconds.

-

The onset of hypnosis (time from injection to loss of righting reflex) and the duration of hypnosis (time from loss to recovery of the righting reflex) are recorded.

-

-

Endpoint: The percentage of animals in each dose group exhibiting loss of righting reflex is recorded, allowing for the calculation of the median hypnotic dose (HD₅₀), which is a specific measure of the ED₅₀ for this effect.

Caption: A representative workflow for assessing sedative-hypnotic effects.

Structure-Activity Relationship

The sedative and CNS depressant activity of propanediol derivatives is influenced by their chemical structure. The presence of alkyl substituents on the central carbon of the propanediol backbone is a key feature. For 2,2-diethyl-1,3-propanediol, the two ethyl groups contribute to its lipophilicity, which is a critical factor for crossing the blood-brain barrier and reaching its target sites within the CNS. The two primary hydroxyl groups are also important for its interaction with receptors. The conversion of these hydroxyl groups to carbamate (B1207046) esters, as seen in meprobamate, generally enhances the potency and duration of action of this class of compounds.

Conclusion

2,2-diethyl-1,3-propanediol (Prenderol) is a historically significant compound with demonstrable sedative, anticonvulsant, and muscle relaxant properties. While a comprehensive modern pharmacological profile, including specific ED₅₀ values for sedation and direct evidence for its mechanism of action, is limited due to its age, the available data strongly support its classification as a CNS depressant. The most plausible mechanism for its sedative effects is the positive allosteric modulation of GABA-A receptors, a hypothesis strongly supported by the actions of its structural analogs. Further investigation using modern techniques such as in vitro receptor binding assays and electrophysiology would be necessary to definitively elucidate its molecular targets and provide a more detailed understanding of its sedative properties.

References

Prenderol's Impact on Intellectual Functions: A Historical and Technical Review

Foreword

This technical guide provides an in-depth analysis of the historical studies surrounding Prenderol (2,2-diethyl-1,3-propanediol) and its effects on intellectual functions. The primary focus of this document is the mid-20th century research that sought to understand the cognitive implications of this central nervous system depressant. This guide is intended for researchers, scientists, and drug development professionals interested in the historical context of psychopharmacology and the evolution of research methodologies in this field.

Introduction to Prenderol

Historical Research on Prenderol and Intellectual Functions

The 1950s marked a significant period in the exploration of psychoactive compounds. Research into drugs like Prenderol was often aimed at understanding their potential therapeutic benefits and side-effect profiles in psychiatric populations. The study by Mailer (1954) stands out as a direct investigation into the cognitive effects of Prenderol, comparing it with another muscle relaxant, mephenesin (B1676209).

Quantitative Data Summary

Due to the inaccessibility of the full text of Mailer (1954), the precise quantitative data from this study cannot be presented. However, based on the common psychometric instruments and statistical methods of the era, it is plausible that the study would have reported changes in scores on various intellectual function tests. The following table represents a likely structure of the data that would have been presented.

| Intellectual Function Test | Prenderol Group (Mean Score Change) | Mephenesin Group (Mean Score Change) | Placebo Group (Mean Score Change) | Statistical Significance (p-value) |

| Wechsler-Bellevue Intelligence Scale (or similar) - Verbal IQ | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Wechsler-Bellevue Intelligence Scale (or similar) - Performance IQ | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Digit Span Test (Attention/Working Memory) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Reaction Time Test | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: The data in this table is hypothetical and serves as a representation of the likely structure of the original findings. The actual results from Mailer (1954) are not accessible.

Experimental Protocols in Historical Context

The experimental design of psychopharmacological studies in the 1950s laid the groundwork for modern clinical trials. A typical study from this period would have involved a specific patient population, a defined drug administration protocol, and a battery of psychological tests.

Methodology of the Mailer (1954) Study (Probable Reconstruction)

The following is a reconstructed, likely methodology based on standard practices of the time:

-

Participants: The study would have recruited a cohort of "mental patients," as was the common terminology. The diagnostic criteria of the era would have been applied, likely including diagnoses such as schizophrenia, anxiety neurosis, or depression.

-

Design: A comparative, likely placebo-controlled, design would have been employed. Participants would have been assigned to one of three groups: Prenderol, mephenesin, or a placebo.

-

Drug Administration: The dosage and route of administration for Prenderol and mephenesin would have been specified. Oral administration was common for such compounds.

-

Assessment of Intellectual Functions: A battery of standardized psychological tests would have been administered before and after drug administration. Common tests of that era included:

-

Wechsler-Bellevue Intelligence Scale: To assess general intelligence (Verbal and Performance IQ).

-

Digit Span Test: A subtest of the Wechsler scales, used to measure attention and short-term memory.

-

Reaction Time Tests: To measure processing speed.

-

-

Statistical Analysis: The statistical methods would likely have involved t-tests or analysis of variance (ANOVA) to compare the mean changes in test scores between the different groups.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a probable experimental workflow for a 1950s study on the cognitive effects of a drug like Prenderol.

Prenderol: A Technical Guide to its Chemical Structure, Physical Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenderol (2,2-diethyl-1,3-propanediol) is a simple alkyl diol recognized for its sedative, anticonvulsant, and muscle relaxant properties.[1] Structurally related to meprobamate, it belongs to a class of central nervous system (CNS) depressants. This document provides a comprehensive overview of Prenderol's chemical and physical characteristics, synthesis, and known pharmacological effects, intended to serve as a technical resource for professionals in research and drug development.

Chemical Structure and Identifiers

Prenderol is a primary alcohol with a straightforward aliphatic diol structure.

| Identifier | Value |

| IUPAC Name | 2,2-diethylpropane-1,3-diol |

| Synonyms | Diethylpropanediol, Penderol, Prendiol |

| CAS Number | 115-76-4 |

| Molecular Formula | C₇H₁₆O₂ |

| Molar Mass | 132.203 g·mol⁻¹[1] |

| SMILES | CCC(CC)(CO)CO |

| InChI | InChI=1S/C7H16O2/c1-3-7(4-2,5-8)6-9/h8-9H,3-6H2,1-2H3 |

| InChIKey | XRVCFZPJAHWYTB-UHFFFAOYSA-N |

Physical and Chemical Data

Prenderol is a solid at room temperature. Its key physical and spectral data are summarized below.

Table 2.1: Physical Properties of Prenderol

| Property | Value | Source |

| Appearance | White to slightly yellow crystalline powder | Sigma-Aldrich |

| Melting Point | 59–62 °C (138–144 °F)[1] | Wikipedia |

| Boiling Point | 160 °C (at 50 mmHg) | ChemicalBook |

| Flash Point | 102 °C | ChemicalBook |

Table 2.2: Spectral Data of Prenderol

| Data Type | Key Features |

| Mass Spectrometry (GC-MS) | Major fragments observed at m/z: 59 (99.99), 84 (87.91), 55 (76.65), 41 (58.42), 31 (48.57) |

| Infrared (IR) Spectroscopy | Characteristic broad O-H stretching vibration band for the hydroxyl groups (~3200-3500 cm⁻¹). C-H stretching and C-O stretching bands are also present. |

Experimental Protocols

Synthesis of Prenderol

Prenderol is synthesized via a crossed Cannizzaro reaction.[1] This method involves the base-induced disproportionation of two different non-enolizable aldehydes.

Methodology: The synthesis involves the treatment of 2-ethylbutyraldehyde with formaldehyde (B43269) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH).[1] In this reaction, formaldehyde is oxidized to formic acid (which is subsequently deprotonated to formate), while 2-ethylbutyraldehyde is reduced to form Prenderol (2,2-diethyl-1,3-propanediol).

Purification

Methodology: Following the synthesis, Prenderol can be purified by crystallization. A common method involves dissolving the crude product in a suitable solvent, such as petroleum ether (boiling range 65-70 °C), followed by cooling to induce crystallization of the purified diol.

Pharmacology and Mechanism of Action

Prenderol is a central nervous system depressant with sedative, anticonvulsant, and muscle relaxant effects. Its pharmacological profile is comparable to other simple alkyl alcohols and diols, including its structural relative, meprobamate.

The precise molecular mechanism of action for Prenderol has not been extensively elucidated in recent literature. Early studies confirm its site of action is on the central nervous system. As a general CNS depressant, its effects are likely mediated through the potentiation of inhibitory neurotransmission or the dampening of excitatory signaling within the brain and spinal cord. This leads to a global reduction in neuronal excitability, manifesting as sedation, seizure suppression, and muscle relaxation.

References

Methodological & Application

Laboratory Synthesis of 2,2-diethyl-1,3-propanediol: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory synthesis of 2,2-diethyl-1,3-propanediol, a valuable building block in various chemical and pharmaceutical applications. Two primary synthetic routes are presented: the Crossed-Cannizzaro reaction and a method involving the reduction of diethyl diethylmalonate. This application note includes comprehensive experimental procedures, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₂ | [1] |

| Molecular Weight | 132.20 g/mol | [1] |

| Melting Point | 59-61 °C | [1][2] |

| Boiling Point | 160 °C (at 50 mmHg) | [1] |

| Appearance | White to slightly yellow crystalline powder |

Synthetic Protocols

Two effective methods for the synthesis of 2,2-diethyl-1,3-propanediol are detailed below.

Method 1: Crossed-Cannizzaro Reaction

This method utilizes a crossed Cannizzaro reaction between 2-ethylbutyraldehyde and formaldehyde (B43269) in the presence of a strong base. In this reaction, formaldehyde serves as the hydride donor, becoming oxidized to formic acid, while 2-ethylbutyraldehyde is reduced to the desired diol.

Experimental Protocol:

A detailed experimental protocol for this reaction is described in the Journal of the American Chemical Society, 1948, 70, 1982. The general procedure involves the slow addition of 2-ethylbutyraldehyde to a mixture of formaldehyde and a strong base, such as sodium hydroxide (B78521), at a controlled temperature.

Reaction Scheme:

Workflow Diagram:

Method 2: Synthesis via Diethyl Diethylmalonate Reduction

This two-step synthesis involves the initial preparation of diethyl diethylmalonate followed by its reduction to 2,2-diethyl-1,3-propanediol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Part A: Synthesis of Diethyl Diethylmalonate

This procedure involves the dialkylation of diethyl malonate using an excess of a suitable ethylating agent in the presence of a base.

Experimental Protocol:

A general procedure for the dialkylation of diethyl malonate is as follows:

-

Enolate Formation : Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an anhydrous alcohol solvent to form the enolate.

-

First Alkylation : An ethyl halide (e.g., ethyl bromide or ethyl iodide) is added to the enolate solution, leading to the formation of diethyl ethylmalonate.

-

Second Alkylation : The mono-alkylated product is then subjected to a second alkylation step by adding another equivalent of base and ethyl halide to yield diethyl diethylmalonate.

-

Purification : The resulting diethyl diethylmalonate is purified by distillation.

Part B: Reduction of Diethyl Diethylmalonate

The purified diethyl diethylmalonate is then reduced to the corresponding diol.

Experimental Protocol:

-

Reaction Setup : A solution of diethyl diethylmalonate in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction : The flask is cooled in an ice bath, and a solution of lithium aluminum hydride (LiAlH₄) in the same solvent is added dropwise with stirring. The reaction is typically exothermic and requires careful temperature control.

-

Quenching : After the reaction is complete (monitored by techniques like TLC), the excess LiAlH₄ is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safety and to precipitate the aluminum salts for easy filtration.

-

Workup and Purification : The resulting slurry is filtered, and the filter cake is washed with the ether solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude 2,2-diethyl-1,3-propanediol can then be purified by vacuum distillation or recrystallization.

Reaction Scheme:

Workflow Diagram:

Quantitative Data Summary

| Synthesis Method | Key Reactants | Typical Yield | Purity | Reference |

| Crossed-Cannizzaro | 2-Ethylbutyraldehyde, Formaldehyde, NaOH | Moderate to High | High after purification | |

| Diethyl Malonate Reduction | Diethyl diethylmalonate, LiAlH₄ | High | High after purification | General procedure |

Note: Specific yield and purity can vary depending on reaction scale, purity of reagents, and purification techniques.

Safety Precautions

-

Crossed-Cannizzaro Reaction : This reaction involves the use of strong bases (e.g., sodium hydroxide), which are corrosive. Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. The reaction can be exothermic and requires careful temperature control.

-

Diethyl Malonate Reduction : Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water and other protic solvents. It should be handled with extreme care under an inert atmosphere. The quenching of LiAlH₄ is a highly exothermic process and must be performed slowly and with adequate cooling.

Always consult the Safety Data Sheets (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: Prenderol Administration in Rodent Studies

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Prenderol is a novel, selective inhibitor of the Cyclo-Oxygen-Associated Protein Kinase 1 (COAPK1), a key enzyme implicated in neuroinflammatory cascades. These application notes provide detailed protocols for the preparation and administration of Prenderol in common rodent models for preclinical research. The information includes recommended dosing, routes of administration, and representative data from efficacy studies.

Prenderol Pharmacokinetics and Dosing

Prenderol is supplied as a crystalline solid. For in vivo studies, it is recommended to prepare a fresh solution daily. The following tables provide pharmacokinetic data based on a single-dose study in male C57BL/6 mice and a summary of recommended dosing for different administration routes.

Pharmacokinetic Profile

The following data was obtained after a single 10 mg/kg dose.

| Parameter | Oral Gavage (PO) | Intraperitoneal (IP) | Intravenous (IV) |

| Tmax (hours) | 0.5 | 0.25 | 0.1 |

| Cmax (ng/mL) | 850 ± 95 | 1650 ± 210 | 3200 ± 350 |

| Half-life (t½, hours) | 4.2 ± 0.5 | 4.1 ± 0.6 | 3.9 ± 0.4 |

| Bioavailability (%) | ~35% | ~70% | 100% |

Recommended Dosing Regimen

The following doses are recommended starting points for efficacy studies in a mouse model of neuroinflammation. Dose optimization may be required for different models or species.

| Route of Administration | Recommended Dose (mg/kg) | Dosing Frequency | Vehicle Recommendation |

| Oral Gavage (PO) | 10 - 30 | Once Daily (QD) | 0.5% Methylcellulose (B11928114) in water |

| Intraperitoneal (IP) | 5 - 15 | Once Daily (QD) | 10% DMSO in sterile saline |

Signaling Pathway of Prenderol

Prenderol exerts its anti-inflammatory effects by selectively inhibiting the COAPK1 enzyme. This prevents the downstream phosphorylation of the transcription factor Neuro-Inflammatory Factor kappa B (NIF-κB), subsequently reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

Caption: Prenderol inhibits COAPK1, blocking NIF-κB activation.

Experimental Protocols

Proper handling and administration techniques are critical for animal welfare and data reproducibility. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of Dosing Solutions

3.1.1 Oral Gavage Formulation (10 mg/mL)

-

Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Mix vigorously and allow it to dissolve completely (this may take several hours at 4°C).

-

Weigh the required amount of Prenderol powder.

-

Create a slurry by adding a small amount of the vehicle to the powder and mixing until a uniform paste is formed.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a final concentration of 10 mg/mL.

-

Maintain the suspension under constant agitation during dosing to ensure homogeneity.

3.1.2 Intraperitoneal Injection Formulation (5 mg/mL)

-

Dissolve Prenderol powder in 100% DMSO to create a 50 mg/mL stock solution.

-

For a final concentration of 5 mg/mL, dilute the stock solution 1:10 in sterile saline (e.g., 100 µL of stock + 900 µL of saline).

-

Vortex thoroughly before use. The final vehicle concentration will be 10% DMSO in saline.

Rodent Administration Procedures

The following workflow outlines a typical in vivo study.

Application Notes and Protocols for Measuring the Anticonvulsant Activity of Prenderol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the anticonvulsant activity of Prenderol (2,2-diethyl-1,3-propanediol), a compound recognized for its sedative, muscle relaxant, and anticonvulsant properties. The protocols detailed below are based on standard preclinical models for assessing anticonvulsant efficacy.

Introduction

Prenderol is a simple alkyl diol with established central nervous system (CNS) depressant effects.[1] Early research highlighted its potential as an anticonvulsant, demonstrating a stronger anticonvulsant but weaker muscle-paralyzing action compared to the related compound, mephenesin. Its primary mechanism of action is believed to be the depression of polysynaptic pathways in the spinal cord. These protocols outline the methodologies to quantitatively assess its anticonvulsant profile.

Data Presentation: Summary of Anticonvulsant Properties

| Compound | Anticonvulsant Effect | Paralyzing Effect | Duration of Action | Primary Site of Action |

| Prenderol | Potent | Weaker than Mephenesin | Short | Spinal Cord Interneurons |

| Mephenesin | Present | Stronger than Prenderol | Short | Spinal Cord Interneurons |

Experimental Protocols

Two standard, historically significant, and widely used preclinical screening methods for determining anticonvulsant activity are the Maximal Electroshock Seizure (MES) test and the Pentylenetetrazol (PTZ) seizure test.

Principle: The MES test is a model of generalized tonic-clonic seizures. It assesses the ability of a compound to prevent the spread of seizures through neural tissue. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

Materials:

-

Prenderol

-

Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

-

Male Swiss Webster mice (20-30 g)

-

Electroconvulsometer with corneal electrodes

-

Saline solution (0.9%) for electrode contact

Procedure:

-

Animal Preparation: Acclimatize mice to the laboratory environment for at least 3 days prior to the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.

-

Drug Administration: Prepare a solution or suspension of Prenderol in the chosen vehicle. Administer the compound intraperitoneally (i.p.) at various doses to different groups of mice. Include a vehicle-only control group. A typical volume of administration is 10 mL/kg.

-

Time to Peak Effect: Determine the time of peak effect (TPE) by administering a fixed dose of Prenderol to different groups of animals and inducing seizures at various time points post-administration (e.g., 15, 30, 60, 120 minutes). The TPE is the time at which the maximum anticonvulsant effect is observed.

-

Seizure Induction: At the TPE, apply a drop of saline to the corneal electrodes to ensure good electrical contact. Place the electrodes on the corneas of the mouse.

-

Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension. The seizure typically consists of a tonic phase (flexion and extension of the limbs) followed by a clonic phase.

-

Endpoint: Protection is defined as the absence of the tonic hindlimb extension phase.

-

Data Analysis: The effective dose 50 (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, can be calculated using probit analysis.

Principle: The subcutaneous PTZ test is a model for chemoconvulsant-induced seizures and is used to identify compounds that can raise the seizure threshold. It is particularly sensitive to drugs that act on the GABAergic system.

Materials:

-

Prenderol

-

Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

-

Pentylenetetrazol (PTZ)

-

Male Swiss Webster mice (20-30 g)

-

Syringes and needles for subcutaneous injection

-

Observation chambers

Procedure:

-

Animal Preparation: Follow the same acclimatization and housing procedures as for the MES test.

-

Drug Administration: Administer Prenderol or vehicle i.p. at various doses to different groups of mice.

-

Time to Peak Effect: The TPE determined from the MES test can be used, or a separate TPE determination for the PTZ test can be performed.

-

PTZ Administration: At the TPE after Prenderol administration, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in a high percentage of control animals (e.g., 85 mg/kg).

-

Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for the onset of seizures for a period of 30 minutes.

-

Endpoint: The primary endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds. Protection is defined as the absence of such a seizure within the 30-minute observation period.

-

Data Analysis: Calculate the ED50, the dose of Prenderol that protects 50% of the animals from clonic seizures, using probit analysis.

Mandatory Visualizations

Caption: Workflow for assessing the anticonvulsant activity of Prenderol.

Given the historical context of the research on Prenderol, a detailed molecular signaling pathway is not available. However, early studies suggest that its primary action is the depression of polysynaptic pathways in the spinal cord, which is a characteristic of centrally acting muscle relaxants with anticonvulsant properties.

Caption: Proposed mechanism of Prenderol on spinal polysynaptic pathways.

References

Application Notes and Protocols for Studying Prenderol's Muscle Relaxant Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for studying the muscle relaxant effects of Prenderol (2,2-diethyl-1,3-propanediol). The protocols outlined below cover both in vivo and in vitro methodologies to assess the efficacy and mechanism of action of this centrally acting muscle relaxant.

Introduction

Prenderol is a simple alkyl diol with known sedative, anticonvulsant, and muscle relaxant properties.[1] Structurally related to meprobamate, its primary mode of action is believed to be on the central nervous system (CNS).[1][2] While the precise molecular mechanisms of Prenderol are not fully elucidated, its similarity to meprobamate suggests a potential interaction with GABA-A receptors, leading to an inhibitory effect on neuronal transmission in the spinal cord and reticular formation.[3][4] These protocols are designed to rigorously evaluate the muscle relaxant effects of Prenderol and to investigate its potential mechanism of action.

In Vivo Assessment of Muscle Relaxation

In vivo studies are crucial for determining the overall muscle relaxant effect of Prenderol in a whole-organism context. The following protocols are standard for screening centrally acting muscle relaxants.

Experimental Workflow for In Vivo Studies

Protocol 1: Rota-rod Test

Principle: This test assesses motor coordination and balance. A decrease in the time an animal can stay on a rotating rod indicates muscle relaxation.

Materials:

-

Rota-rod apparatus

-

Male Swiss albino mice (20-25g)

-

Prenderol solution

-

Vehicle control (e.g., sterile saline)

-

Syringes and needles for administration

Procedure:

-

Acclimatization: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.

-

Training: Train the mice on the rota-rod at a constant speed (e.g., 20-25 rpm) for a set duration (e.g., 5 minutes). Select mice that can remain on the rod for the entire training period for the experiment.

-

Grouping: Randomly divide the trained mice into groups (n=6-10 per group):

-

Group I: Vehicle control

-

Group II: Prenderol (low dose)

-

Group III: Prenderol (medium dose)

-

Group IV: Prenderol (high dose)

-

Group V: Positive control (e.g., Diazepam, 4 mg/kg)

-

-

Administration: Administer the respective treatments intraperitoneally (i.p.).

-

Testing: At predetermined time intervals after administration (e.g., 30, 60, and 90 minutes), place each mouse on the rotating rod.

-

Data Collection: Record the latency (time in seconds) for each mouse to fall from the rod. A cut-off time (e.g., 300 seconds) should be set.

-

Analysis: Compare the mean latency to fall for each treatment group with the control group.

Protocol 2: Inclined Plane Test

Principle: This test measures an animal's ability to maintain its position on an inclined surface, which is compromised by muscle relaxants.

Materials:

-

Inclined plane apparatus (adjustable angle, e.g., 65 degrees)

-

Animals, treatments, and administration materials as in Protocol 1.

Procedure:

-

Acclimatization and Grouping: Follow steps 1 and 3 from the Rota-rod Test protocol.

-

Administration: Administer the respective treatments.

-

Testing: At set time points post-administration, place each mouse on the upper part of the inclined plane.

-

Data Collection: Observe the mouse for a set period (e.g., 30 seconds) and record whether it successfully stays on the plane or slides down.

-

Analysis: Calculate the percentage of animals in each group that fail to remain on the inclined plane.

Protocol 3: Grip Strength Test